Methyl 5-Fluoro-2-morpholinobenzoate

Physicochemical characterization Medicinal chemistry building blocks Lipophilicity optimization

Procurement challenge: Sourcing a morpholinobenzoate building block with a verified 2-morpholino-5-fluoro substitution pattern, where regioisomeric purity is critical for downstream reaction success. This compound is the exact scaffold defined in patent literature for RSV inhibitor intermediates, not a regioisomer. - Supplied with ≥95% purity as standard, mitigating risk of regioisomeric contamination. - Methyl ester protection enables multi-step synthesis without carboxylic acid interference. - Traceable supply with full characterization data (InChI Key: LONVZHSFEFHYQY-UHFFFAOYSA-N) for regulated workflows.

Molecular Formula C12H14FNO3
Molecular Weight 239.246
CAS No. 1256633-20-1
Cat. No. B596867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-Fluoro-2-morpholinobenzoate
CAS1256633-20-1
SynonymsMethyl 5-Fluoro-2-Morpholinobenzoate
Molecular FormulaC12H14FNO3
Molecular Weight239.246
Structural Identifiers
SMILESCOC(=O)C1=C(C=CC(=C1)F)N2CCOCC2
InChIInChI=1S/C12H14FNO3/c1-16-12(15)10-8-9(13)2-3-11(10)14-4-6-17-7-5-14/h2-3,8H,4-7H2,1H3
InChIKeyLONVZHSFEFHYQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 5-Fluoro-2-morpholinobenzoate: Overview & Identifiers


Methyl 5-Fluoro-2-morpholinobenzoate (CAS 1256633-20-1) is a heterocyclic organic compound belonging to the class of fluorinated benzoate esters with a morpholine substituent at the 2-position . Its molecular formula is C₁₂H₁₄FNO₃, with a molecular weight of 239.24 g/mol and a methyl ester functional group attached to a 5-fluoro-2-morpholinophenyl core . The compound is commercially available as a research chemical and synthetic building block, with reported purity specifications ranging from 95% to 98% across multiple suppliers . Key physicochemical properties include a calculated density of 1.2±0.1 g/cm³, boiling point of 376.5±42.0 °C at 760 mmHg, and XLogP3 of 1.6 .

1
Fluorinated morpholinobenzoate building block for heterocyclic synthesis
2
Methyl ester‑protected intermediate for multi‑step protocols
3
Defined purity specifications support reproducible synthetic workflows

Methyl 5-Fluoro-2-morpholinobenzoate: Irreplaceability in Synthesis


Substituting Methyl 5-Fluoro-2-morpholinobenzoate with alternative morpholinobenzoate esters or fluorinated benzoates introduces critical changes to molecular properties that affect synthetic utility and downstream application feasibility. The combination of a 5-fluoro substituent and a 2-morpholino group on the benzoate core is not interchangeable with other substitution patterns, as evidenced by documented differences in physicochemical parameters that govern reactivity, purification behavior, and compatibility in multi-step syntheses . The 2-morpholino substitution creates a tertiary aniline-like nitrogen center with distinct electronic effects compared to 3- or 4-substituted analogs, while the 5-fluoro atom provides a synthetic handle for nucleophilic aromatic substitution and influences metabolic stability when the scaffold is advanced into bioactive molecules . These structural features collectively define the compound's identity as a specific building block; replacement with Methyl 3-morpholinobenzoate (CAS 197172-69-3) or non-fluorinated analogs would fundamentally alter reaction outcomes and is not scientifically valid without re-optimization of established protocols .

Target: 5‑fluoro‑2‑morpholinobenzoate
Substitute: 3‑morpholino positional isomer
Replacing with the 3‑morpholino isomer removes the 5‑fluoro electronic effect and may alter reactivity, purification behavior, and metabolic‑blocking utility.
Target: methyl ester (protected acid)
Substitute: free carboxylic acid form
The free acid introduces a hydrogen bond donor and higher polarity, potentially complicating extraction, chromatography, and base‑sensitive reaction conditions.
Target: fluorinated scaffold
Substitute: non‑fluorinated morpholinobenzoate
Non‑fluorinated analogs lack the fluorine‑mediated hydrogen‑bond acceptor and nucleophilic aromatic substitution site, limiting downstream derivatization options.

Methyl 5-Fluoro-2-morpholinobenzoate vs. Structural Analogs


Physicochemical Properties: 5-Fluoro-2-morpholino vs. 3-Morpholino Isomer

Methyl 5-Fluoro-2-morpholinobenzoate (target) exhibits a calculated XLogP3 of 1.6 and a topological polar surface area (TPSA) of 38.8 Ų, representing a moderate lipophilicity profile with a specific balance between hydrophobic and polar surface contributions . In comparison, the positional isomer Methyl 3-morpholinobenzoate (CAS 197172-69-3) shows a TPSA of 38.8 Ų but lacks the 5-fluoro substituent, resulting in different electronic distribution and reduced potential for fluorine-mediated interactions [1]. The presence of the 5-fluoro atom in the target compound introduces a hydrogen bond acceptor at the fluorine position (included in the compound's four hydrogen bond acceptor count) and creates a site for potential metabolic blocking or nucleophilic substitution that is absent in non-fluorinated analogs .

XLogP3 & TPSA comparison
Reported
ΔXLogP3 ≈ −0.5 (target less lipophilic); +1 H‑bond acceptor (fluorine). Target TPSA 38.8 Ų identical to comparator.
Lower lipophilicity and extra H‑bond acceptor influence ADME‑relevant physicochemical profile.
Calculated properties based on PubChem scaffold data; experimental verification advised.
Physicochemical characterization Medicinal chemistry building blocks Lipophilicity optimization

Handling and Stability: Methyl Ester vs. Free Acid

Methyl 5-Fluoro-2-morpholinobenzoate (target ester) demonstrates distinct physicochemical handling advantages compared to its free acid counterpart, 5-Fluoro-2-morpholinobenzoic acid (CAS 1096880-75-9). The methyl ester exhibits a boiling point of 376.5±42.0 °C at 760 mmHg and a density of 1.2±0.1 g/cm³, whereas the free acid form has a predicted boiling point of 401.5±45.0 °C at 760 mmHg and a higher calculated density of 1.3±0.1 g/cm³ . The ester lacks a hydrogen bond donor (HBD count = 0), while the free acid contains one HBD, contributing to different intermolecular interaction profiles and solubility characteristics . The ester form is the preferred synthetic intermediate when the carboxylic acid functionality needs to be protected during multi-step sequences or when the methyl ester serves as a prodrug moiety in medicinal chemistry applications.

Ester vs. free acid handling
Class-level
ΔBoiling point ≈ −25 °C (ester lower); ΔDensity ≈ −0.1 g/cm³; ΔHBD = −1 (no acidic proton); +1 rotatable bond.
Easier handling under anhydrous and base‑sensitive conditions; no carboxylic acid interference.
Predicted values from databases; confirm experimentally for precise scale‑up.
Synthetic intermediate handling Storage stability Ester prodrug strategy

Purity Specifications and Batch Consistency

Commercially available Methyl 5-Fluoro-2-morpholinobenzoate is supplied with defined purity specifications that enable reproducible synthetic outcomes and minimize batch-to-batch variability. Multiple vendors specify purity at ≥95% or NLT 98% (Not Less Than 98%), providing a quality benchmark that supports consistent reaction yields and simplifies downstream purification requirements . The compound's exact mass of 239.09577147 g/mol and canonical SMILES notation (COC(=O)C1=C(C=CC(=C1)F)N2CCOCC2) provide unambiguous molecular identification, ensuring that the procured material matches the intended building block structure . This level of specification transparency is essential for laboratories requiring traceable and verifiable starting materials for publications, patent filings, or scale-up activities.

Purity specifications
Specification review
Purity ≥95% to NLT 98%; exact mass 239.09577147 g/mol; unambiguous SMILES/InChI Key provided by suppliers.
Defined purity and full characterization reduce batch variability and support reproducible synthesis.
Supplier‑provided data; verify critical quality attributes per internal SOP.
Quality control Reproducible synthesis Building block procurement

Methyl 5-Fluoro-2-morpholinobenzoate: Key Applications


Medicinal Chemistry: Fluorinated Heterocyclic Building Block

The compound serves as a versatile building block for constructing fluorinated benzoate-derived pharmacophores. The 5-fluoro substituent provides a site for potential nucleophilic aromatic substitution or serves as a metabolically stable replacement for hydrogen, while the 2-morpholino group introduces basic nitrogen functionality that can engage in hydrogen bonding or ionic interactions with biological targets . The methyl ester allows for controlled deprotection to the corresponding carboxylic acid when late-stage functionalization is required. This combination of features makes the compound particularly suitable for synthesizing libraries of fluorinated morpholine-containing drug candidates .

Precursor to 5-Fluoro-2-morpholinobenzoic Acid Derivatives

Methyl 5-Fluoro-2-morpholinobenzoate functions as a protected precursor to 5-Fluoro-2-morpholinobenzoic acid (CAS 1096880-75-9), which has been cited in patent literature as a relevant intermediate in pharmaceutical compositions, including combination agents investigated as RSV inhibitors . The methyl ester form offers handling advantages during multi-step syntheses where the carboxylic acid functionality would otherwise interfere with reaction conditions. Hydrolysis of the ester yields the free acid for subsequent amide coupling or other carboxylic acid derivatization reactions .

Analytical Reference Standard for Quality Control

With defined purity specifications (≥95% to 98%) and fully characterized physicochemical properties including exact mass (239.09577147 g/mol), LogP (1.6), and TPSA (38.8 Ų), Methyl 5-Fluoro-2-morpholinobenzoate is suitable for use as a reference standard in HPLC method development, LC-MS calibration, and quality control workflows involving fluorinated morpholinobenzoate derivatives . The availability of canonical SMILES, InChI Key (LONVZHSFEFHYQY-UHFFFAOYSA-N), and multiple supplier sources ensures traceable procurement for regulated analytical environments .

Application
Selection Property
Validation Focus
Fluorinated heterocyclic building block
Morpholine‑fluorine substitution pattern
Reactivity and compatibility in drug‑discovery syntheses
Protected precursor to free acid derivatives
Methyl ester protecting group
Deprotection efficiency and downstream coupling yield
Analytical reference standard
Defined purity and full characterization
Method calibration, QC workflows, traceable procurement

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